5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate
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Overview
Description
5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the ethyl and methyl groups at the appropriate positions. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the thieno[3,2-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.
Morpholine-containing compounds: These compounds contain the morpholine ring and may have similar biological activities.
Uniqueness
5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C14H14N2O4S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 5-formyl-7-morpholin-4-ylthieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-19-14(18)10-8-21-13-11(16-2-4-20-5-3-16)6-9(7-17)15-12(10)13/h6-8H,2-5H2,1H3 |
InChI Key |
SKWPKYRPJHAFJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C(C=C(N=C12)C=O)N3CCOCC3 |
Origin of Product |
United States |
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